molecular formula C5H4Br2O3 B2680612 3,5-Dibromo-dihydro-pyran-2,6-dione CAS No. 121049-89-6

3,5-Dibromo-dihydro-pyran-2,6-dione

Cat. No.: B2680612
CAS No.: 121049-89-6
M. Wt: 271.892
InChI Key: SHGKMZHCBCNDKW-UHFFFAOYSA-N
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Description

3,5-Dibromo-dihydro-pyran-2,6-dione: is a derivative of pyruvic acid and is known for its significant properties in various fields of research and industry. This compound has the molecular formula C5H4Br2O3 and a molecular weight of 271.892 g/mol . It is also referred to as bromopyruvic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione typically involves the bromination of dihydro-pyran-2,6-dione. The reaction conditions often include the use of bromine in an appropriate solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound involve large-scale bromination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-dihydro-pyran-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of dihydro-pyran-2,6-dione.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

    Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and ketones.

    Reduction: The major product is dihydro-pyran-2,6-dione.

    Substitution: Substituted pyran-2,6-dione derivatives.

Scientific Research Applications

Chemistry: 3,5-Dibromo-dihydro-pyran-2,6-dione is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metabolic pathways, making it a candidate for drug development.

Medicine: The compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, particularly in cancer treatment. It is being investigated for its role in disrupting cancer cell metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt metabolic processes, leading to potential therapeutic effects, particularly in cancer cells where metabolism is often dysregulated.

Comparison with Similar Compounds

    3,5-Dimethyl-dihydro-pyran-2,6-dione: This compound has similar structural features but with methyl groups instead of bromine atoms.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another related compound with hydroxyl and methyl groups.

Uniqueness: 3,5-Dibromo-dihydro-pyran-2,6-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as an enzyme inhibitor.

Properties

IUPAC Name

3,5-dibromooxane-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGKMZHCBCNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC(=O)C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0g (34.5 mmol) of 2,4-dibromoglutaric acid and 4.9 ml (69 mmol) of acetyl chloride are refluxed for a period of 2 hours. Volatiles are removed at 10 torr up to 90° C., and the residue bulb-to-bulb distilled (75°-90° C./0.25 torr), yielding 8.9g (95%) of a colourless, viscous oil. 1H NMR (CDCl3): dl isomer: δ 4.90 (t, 2H, J=6), 2.87 (t, 2H, J=6); meso isomer: 4.77 (dd, 2H, J=6, 10), 3.15 (dt, 1H, J=6 (t), 15 (d)), approx. 2.85 (1H, partially overlapping); dl/meso=5:1. IR (neat): 3007, 2942, 1817, 1775, 1439, 1242, 1109, 1038, 972, 932, 847, 691, 617 cm-1.
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